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Compound of Interest

Compound Name: Mycothiazole

Cat. No.: B1237078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-mycothiazole, a

marine natural product with potential biological activity. The synthetic route commences with

commercially available 2,4-dibromothiazole and strategically elaborates the C2 and C4 side

chains through a series of key chemical transformations.

Synthetic Strategy Overview
The total synthesis of (±)-mycothiazole is achieved through a convergent approach. The core

of the strategy involves the sequential construction of the two distinct side chains on a thiazole

scaffold. The C2 side chain, featuring a conjugated (Z)-dienol and a terminal methyl carbamate,

is synthesized via a novel chain extension of a homoallylic alcohol. This process utilizes a key

unsaturated sultone intermediate, formed through ring-closing metathesis (RCM). The C4 side

chain, a hexadienyl group, is installed in the later stages of the synthesis using a palladium-

catalyzed Stille cross-coupling reaction. A Curtius rearrangement is employed as a crucial step

to introduce the methyl carbamate moiety.

Key Reaction Parameters
The following table summarizes the key transformations and their associated reaction

conditions and yields as reported in the landmark synthesis by Cossy and coworkers.
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Step No. Reaction
Key Reagents and
Conditions

Yield (%)

1
Allylation of 2-formyl-

4-bromothiazole

Allylmagnesium

bromide, THF, -78 °C
85

2 Sulfonylation

Allylsulfonyl chloride,

Et3N, CH2Cl2, 0 °C to

rt

90

3
Ring-Closing

Metathesis (RCM)

Grubbs' second-

generation catalyst,

CH2Cl2, reflux

88

4
Sultone Opening and

Dienol Formation

t-BuLi, THF, -78 °C;

then HCHO
75

5
Oxidation to

Carboxylic Acid
Jones oxidation 80

6
Curtius

Rearrangement

DPPA, Et3N, t-BuOH,

toluene, reflux; then

MeOH

70 (over 2 steps)

7 Stille Coupling

(E)-1-

(tributylstannyl)hexa-

1,5-diene, Pd(PPh3)4,

CuI, DMF, 60 °C

65

8 Deprotection TBAF, THF 95

Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (±)-mycothiazole are

provided below.

Step 3: Ring-Closing Metathesis for Unsaturated Sultone
Formation
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To a solution of the diene-sulfonate intermediate (1.0 eq) in anhydrous and degassed

dichloromethane (0.01 M), add Grubbs' second-generation catalyst (5 mol%).

Reflux the reaction mixture under an inert atmosphere for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the unsaturated sultone.

Step 6: Curtius Rearrangement to Methyl Carbamate
To a solution of the carboxylic acid intermediate (1.0 eq) and triethylamine (1.5 eq) in

anhydrous toluene (0.1 M), add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at 0 °C.

Stir the mixture at room temperature for 2 hours.

Add anhydrous tert-butanol (5.0 eq) and reflux the mixture for 16 hours.

Cool the reaction to room temperature and concentrate under reduced pressure.

Dissolve the residue in methanol and treat with a catalytic amount of sodium methoxide.

Stir for 2 hours at room temperature, then neutralize with acetic acid.

Concentrate the mixture and purify the residue by flash column chromatography to yield the

methyl carbamate.

Step 7: Stille Cross-Coupling for C4 Side Chain
Installation

To a solution of the 4-bromothiazole intermediate (1.0 eq) and (E)-1-(tributylstannyl)hexa-

1,5-diene (1.2 eq) in anhydrous dimethylformamide (DMF) (0.05 M), add

tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper(I) iodide (10 mol%).
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Degas the reaction mixture with a stream of argon for 15 minutes.

Heat the mixture to 60 °C and stir for 12 hours under an argon atmosphere.

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with saturated aqueous potassium fluoride solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to obtain the coupled product.

Synthetic Workflow
The overall synthetic pathway for the total synthesis of (±)-mycothiazole is depicted in the

following workflow diagram.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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